N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide
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Overview
Description
N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is a chemical compound with the molecular formula C9H8FN3O5 and a molecular weight of 257.18 g/mol . It is characterized by the presence of a fluoro group, a methyl group, and two nitro groups attached to a phenyl ring, along with an acetamide group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide typically involves the nitration of 6-fluoro-4-methylacetanilide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-2,3-dinitrophenyl)acetamide
- N-(6-Fluoro-2,3-dinitrophenyl)acetamide
- N-(6-Fluoro-4-methylphenyl)acetamide
Uniqueness
N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O5/c1-4-3-6(10)7(11-5(2)14)9(13(17)18)8(4)12(15)16/h3H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMWQACUTGYBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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